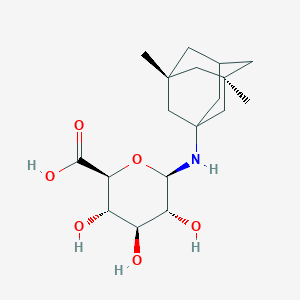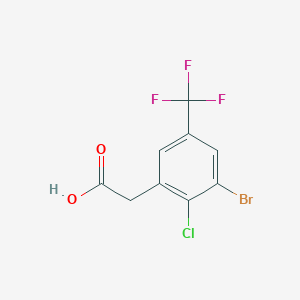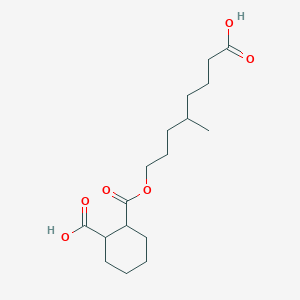
1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester involves esterification reactions. The process typically starts with cyclohexane-1,2-dicarboxylic acid, which undergoes esterification with 4-methyl-7-carboxy-heptyl alcohol under acidic conditions. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under basic conditions.
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Aplicaciones Científicas De Investigación
1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester involves its metabolism in the body. It is metabolized by ester cleavage, followed by oxidative modifications at the alkyl side chain . The molecular targets and pathways involved include various enzymes responsible for ester hydrolysis and oxidation .
Comparación Con Compuestos Similares
1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester is unique compared to other similar compounds due to its specific structure and metabolic pathway. Similar compounds include:
Mono-isononyl-cyclohexane-1,2-dicarboxylate (MINCH): Another metabolite of DINCH, differing in the side chain structure.
Cyclohexane-1,2-dicarboxylic mono hydroxyisononyl ester (OH-MINCH): An oxidized metabolite of DINCH with a hydroxyl group on the side chain.
Cyclohexane-1,2-dicarboxylic mono oxoisononyl ester (oxo-MINCH): An oxidized metabolite with a ketone group on the side chain.
These compounds share similar metabolic pathways but differ in their specific chemical structures and resulting biological effects .
Propiedades
Fórmula molecular |
C17H28O6 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-(7-carboxy-4-methylheptoxy)carbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H28O6/c1-12(6-4-10-15(18)19)7-5-11-23-17(22)14-9-3-2-8-13(14)16(20)21/h12-14H,2-11H2,1H3,(H,18,19)(H,20,21) |
Clave InChI |
HGYNPCSGHWFMTB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(=O)O)CCCOC(=O)C1CCCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)](/img/structure/B13432705.png)
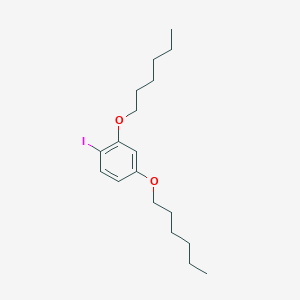
![5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B13432719.png)
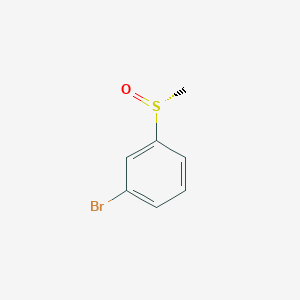
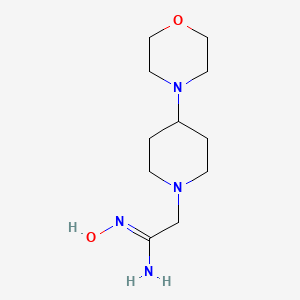


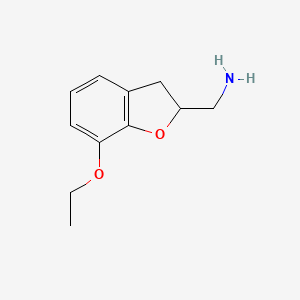
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13432773.png)
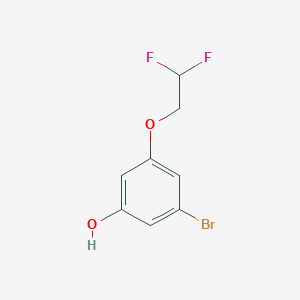
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol](/img/structure/B13432781.png)
